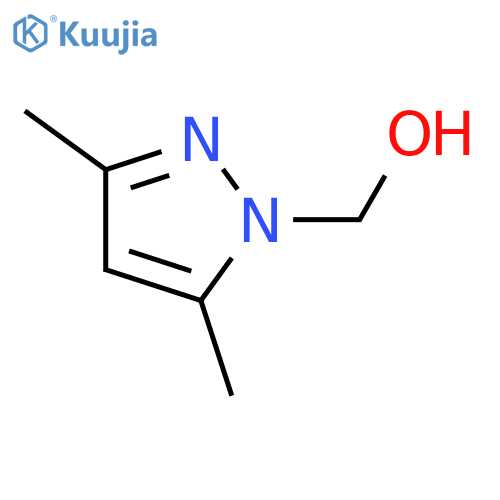

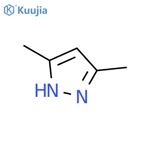

X-ray crystal structures and MMA polymerization of cadmium(II) complexes with bidentate pyrazole ligands: the formation of monomers or dimers as a function of a methyl substituent on the pyrazole and aniline rings

,

Applied Organometallic Chemistry,

2014,

28(6),

445-453